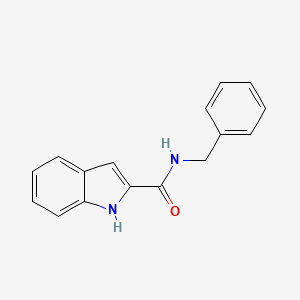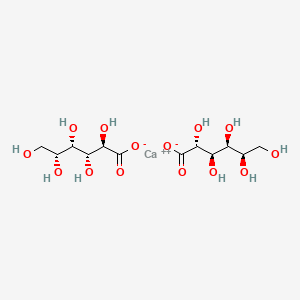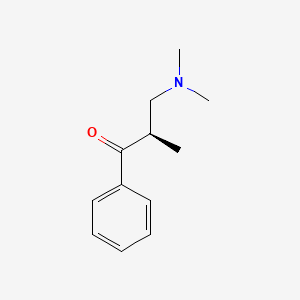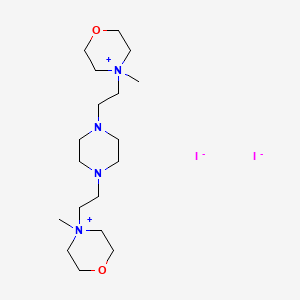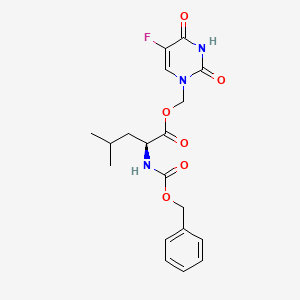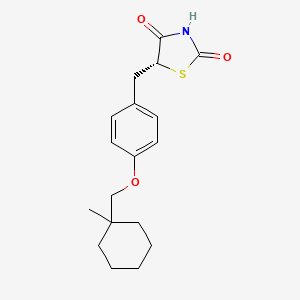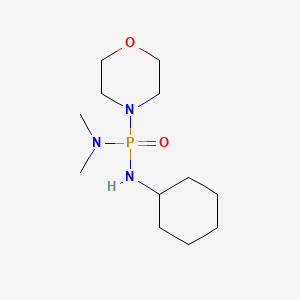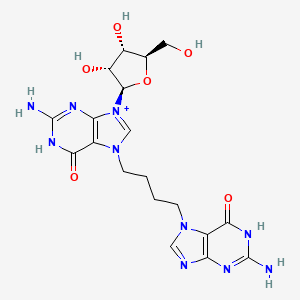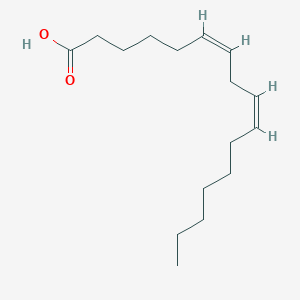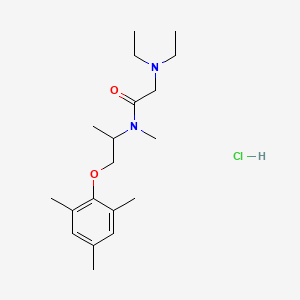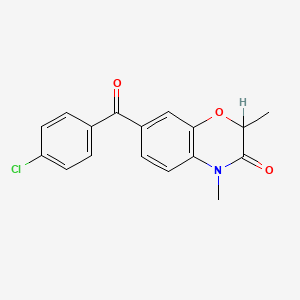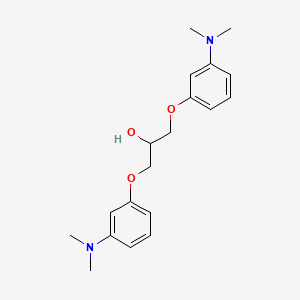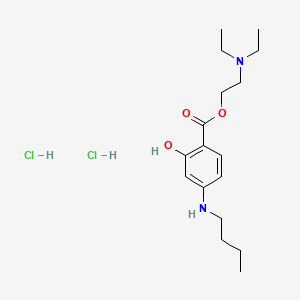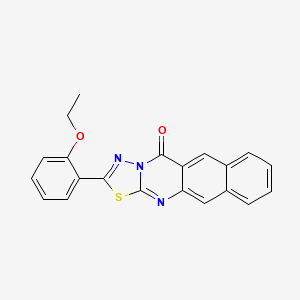
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-(2-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-(2-ethoxyphenyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-(2-ethoxyphenyl)-” typically involves multi-step organic reactions. Common starting materials might include substituted anilines, thiadiazoles, and quinazolinones. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions might involve the gain of electrons, reducing the oxidation state of the compound.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate
Properties
CAS No. |
82828-65-7 |
|---|---|
Molecular Formula |
C21H15N3O2S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
14-(2-ethoxyphenyl)-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one |
InChI |
InChI=1S/C21H15N3O2S/c1-2-26-18-10-6-5-9-15(18)19-23-24-20(25)16-11-13-7-3-4-8-14(13)12-17(16)22-21(24)27-19/h3-12H,2H2,1H3 |
InChI Key |
NJMWCBFXVSYNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=O)C4=CC5=CC=CC=C5C=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


